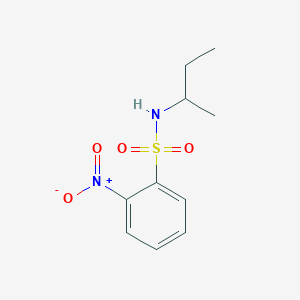![molecular formula C18H14F2N2OS B3820367 1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea](/img/structure/B3820367.png)
1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea
Vue d'ensemble
Description
1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea is a synthetic organic compound that features a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a naphthalen-2-ylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through difluoromethylation reactions using reagents such as difluoromethyl phenyl sulfone . The phenyl ring is then coupled with a naphthalen-2-ylurea moiety through a series of nucleophilic substitution and coupling reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or modified aromatic rings.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and stability, while the naphthalen-2-ylurea moiety can interact with specific active sites, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- Difluoromethyl phenyl sulfone
- 1-[4-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylthiourea
- N-(4-Difluoromethylsulfanyl-phenyl)-3-thiophen-2-yl-acrylamide
Uniqueness: 1-[2-(Difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea stands out due to its specific combination of the difluoromethylsulfanyl group and the naphthalen-2-ylurea moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[2-(difluoromethylsulfanyl)phenyl]-3-naphthalen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c19-17(20)24-16-8-4-3-7-15(16)22-18(23)21-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBASLDGZODTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=C3SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


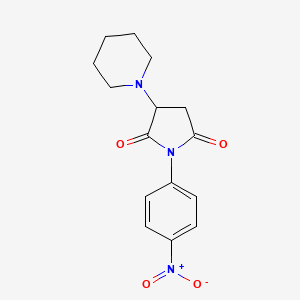
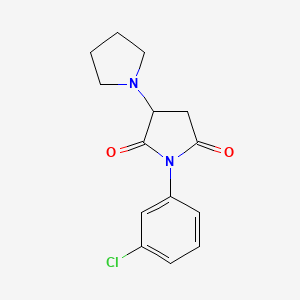
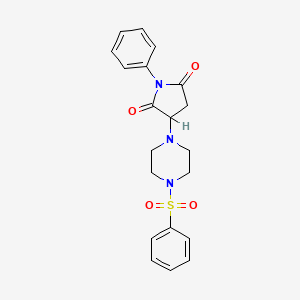
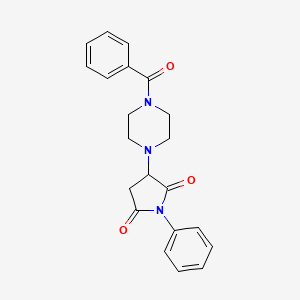
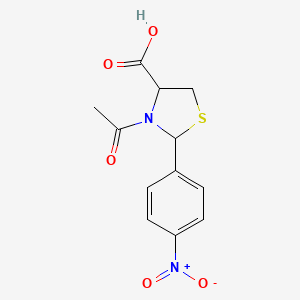

![4-Phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione](/img/structure/B3820321.png)
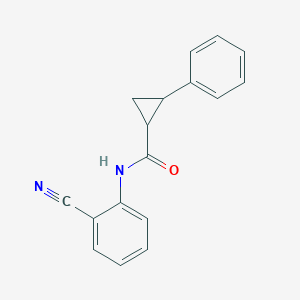
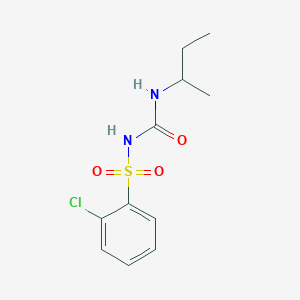
![1-(2-Chlorophenyl)sulfonyl-3-[2-(difluoromethylsulfonyl)phenyl]urea](/img/structure/B3820369.png)
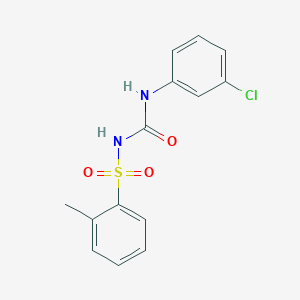
![N-[2-(difluoromethylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3820380.png)
![N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)
